

Application Notes and Protocols for MRS2957 in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS2957

Cat. No.: B10771216

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Introduction

MRS2957 is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor activated by extracellular uridine diphosphate (UDP).^[1] P2Y6 receptor activation has been implicated in various physiological processes, including glucose uptake and inflammation. These application notes provide an overview of the available data on the dosage and administration of **MRS2957** in mice for research purposes.

Quantitative Data Summary

While specific in vivo dosage and administration data for **MRS2957** in mice is limited in the currently available literature, data from related P2Y6 receptor agonists can provide a valuable reference point for experimental design.

Compound	Animal Model	Dosage	Administration Route	Observed Effect	Reference
GC021109 (P2Y6 agonist prodrug)	C57/BL6 Mice (Asthma Model)	10 µg/kg and 100 µg/kg	Intraperitoneal	Reduced airway inflammation and hyperreactivity	[2]
MRS2957	C2C12 myotubes and 3T3-L1 adipocytes (in vitro)	100 nM	-	Increased glucose uptake	

Experimental Protocols

Based on the available information, the following protocols are provided as a starting point for researchers investigating the effects of **MRS2957** in mice. It is crucial to note that optimal dosage and administration routes for **MRS2957** in specific in vivo models should be determined empirically through dose-response studies.

Protocol 1: In Vitro Glucose Uptake Assay in Mouse Cell Lines

This protocol is adapted from studies on the effect of **MRS2957** on glucose uptake in mouse C2C12 myotubes and 3T3-L1 adipocytes.

Objective: To assess the effect of **MRS2957** on glucose uptake in cultured mouse skeletal muscle and fat cells.

Materials:

- C2C12 myoblasts or 3T3-L1 preadipocytes
- Dulbecco's Modified Eagle's Medium (DMEM)

- Fetal Bovine Serum (FBS)
- Horse Serum (for C2C12 differentiation)
- Insulin (for 3T3-L1 differentiation)
- **MRS2957**
- Radioactive 2-deoxy-D-[3H]glucose or a fluorescent glucose analog
- Phosphate-Buffered Saline (PBS)
- Lysis buffer
- Scintillation counter or fluorescence plate reader

Procedure:

- Cell Culture and Differentiation:
 - Culture C2C12 myoblasts or 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS.
 - Induce differentiation of C2C12 myoblasts into myotubes by switching to DMEM with 2% horse serum.
 - Induce differentiation of 3T3-L1 preadipocytes into adipocytes using a standard insulin-containing differentiation cocktail.
- **MRS2957** Treatment:
 - Once differentiated, starve the cells in serum-free DMEM for 2-4 hours.
 - Treat the cells with varying concentrations of **MRS2957** (e.g., 10 nM, 100 nM, 1 μ M) for a specified period (e.g., 30-60 minutes). A 100 nM concentration has been shown to be effective.
- Glucose Uptake Measurement:

- Following **MRS2957** treatment, add 2-deoxy-D-[3H]glucose or a fluorescent glucose analog to the medium and incubate for a short period (e.g., 5-10 minutes).
- Wash the cells rapidly with ice-cold PBS to stop glucose uptake.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
- Data Analysis:
 - Normalize glucose uptake to the total protein concentration in each sample.
 - Compare glucose uptake in **MRS2957**-treated cells to untreated control cells.

Protocol 2: In Vivo Administration of a P2Y6 Receptor Agonist (Reference Protocol)

This protocol is based on a study using the P2Y6 receptor agonist prodrug, GC021109, in a mouse model of asthma. This can serve as a guideline for designing in vivo studies with **MRS2957**, with the caveat that the optimal dose of **MRS2957** will likely differ.

Objective: To investigate the in vivo effects of a P2Y6 receptor agonist.

Materials:

- C57/BL6 mice
- **MRS2957** (or other P2Y6 agonist)
- Sterile saline or other appropriate vehicle
- Syringes and needles for intraperitoneal injection

Procedure:

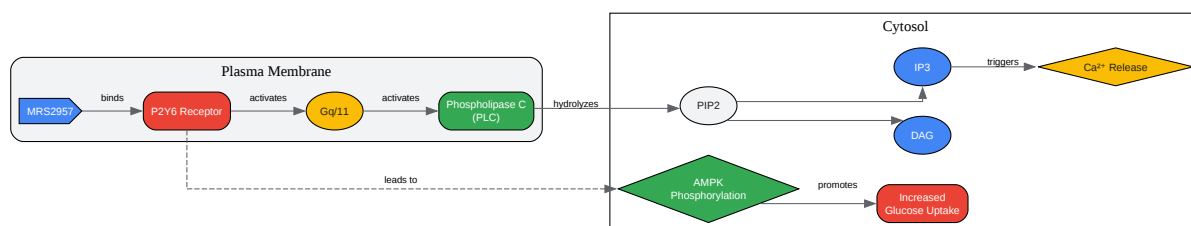
- Animal Acclimatization:
 - Acclimate mice to the housing conditions for at least one week before the experiment.

- Preparation of Dosing Solution:
 - Dissolve **MRS2957** in a sterile vehicle (e.g., saline) to the desired concentration. Based on the study with GC021109, a starting dose range of 10-100 µg/kg for **MRS2957** could be considered for initial dose-finding studies.[\[2\]](#)
- Administration:
 - Administer the prepared **MRS2957** solution via intraperitoneal (i.p.) injection. The volume of injection should be appropriate for the size of the mouse (typically 5-10 ml/kg).
- Monitoring and Endpoint Analysis:
 - Monitor the mice for any adverse effects.
 - At the desired time point after administration, collect tissues or perform functional assays relevant to the research question (e.g., blood glucose measurement, assessment of inflammatory markers).

Signaling Pathways and Visualization

Activation of the P2Y6 receptor by **MRS2957** initiates intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. In the context of glucose uptake in mouse skeletal muscle cells, P2Y6 receptor activation has been shown to lead to the phosphorylation of AMP-activated protein kinase (AMPK).

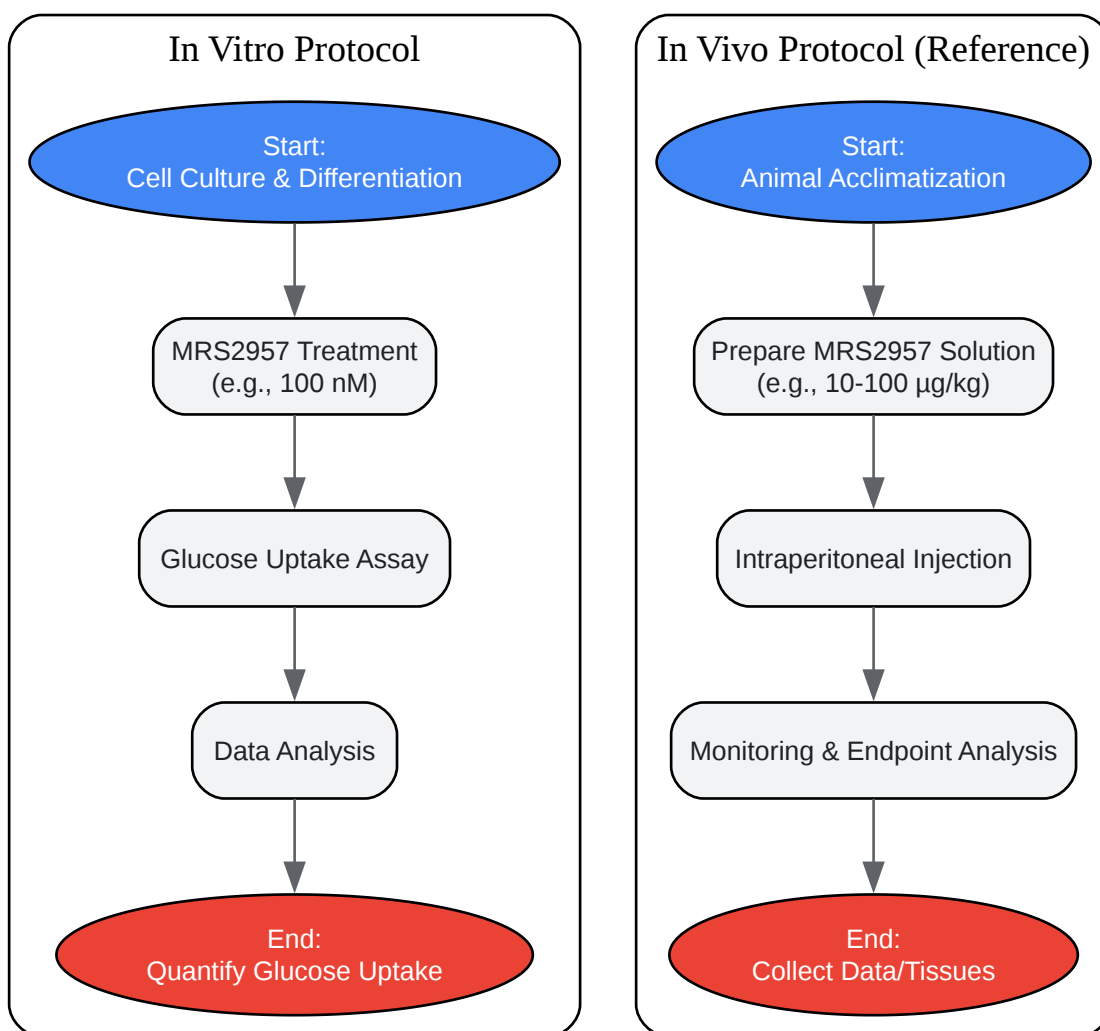
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Caption: P2Y6 Receptor Signaling Pathway.

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Caption: Experimental Workflows.

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References

- 1. MRS 2957 triethylammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. A purinergic P2Y6 receptor agonist prodrug modulates airway inflammation, remodeling, and hyperreactivity in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for MRS2957 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771216#mrs2957-dosage-and-administration-in-mice]

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